(2E)-3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, methoxy and hydroxy functional groups, and a propenone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Aldol Condensation: The final step involves an aldol condensation reaction between the brominated pyrazole derivative and a methoxy-substituted benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone moiety to a saturated ketone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated ketones
Substitution: Azides, thiocyanates
Scientific Research Applications
(E)-3-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE
- **(E)-3-{3-[(4-FLUORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (E)-3-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern and the presence of both methoxy and hydroxy groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H19BrN2O4 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(E)-3-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H19BrN2O4/c1-27-20-8-4-14(9-16(20)12-24-13-17(22)11-23-24)3-6-18(25)15-5-7-19(26)21(10-15)28-2/h3-11,13,26H,12H2,1-2H3/b6-3+ |
InChI Key |
HGBGZJTYHJBYAU-ZZXKWVIFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)OC)CN3C=C(C=N3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)O)OC)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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